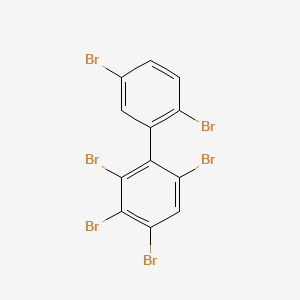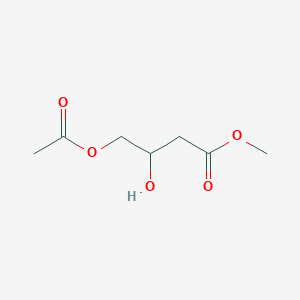![molecular formula C18H34N2O2 B14311500 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione CAS No. 114019-51-1](/img/structure/B14311500.png)
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine ring substituted with an ethylamino group and a dodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Substitution with Ethylamino Group:
Attachment of the Dodecyl Chain: The dodecyl chain is introduced via alkylation reactions, typically using a dodecyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine, dodecyl halides, and other nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as surfactants or polymers.
Mécanisme D'action
The mechanism of action of 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group and the dodecyl chain contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Methylamino)dodecyl]pyrrolidine-2,5-dione: Similar structure but with a methylamino group instead of an ethylamino group.
1-[2-(Ethylamino)hexyl]pyrrolidine-2,5-dione: Similar structure but with a shorter hexyl chain.
Uniqueness
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione is unique due to its specific combination of the ethylamino group and the long dodecyl chain, which may confer distinct physicochemical properties and biological activities compared to its analogs.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
114019-51-1 |
|---|---|
Formule moléculaire |
C18H34N2O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-[2-(ethylamino)dodecyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H34N2O2/c1-3-5-6-7-8-9-10-11-12-16(19-4-2)15-20-17(21)13-14-18(20)22/h16,19H,3-15H2,1-2H3 |
Clé InChI |
NAIRZINKFIUIAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN1C(=O)CCC1=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)



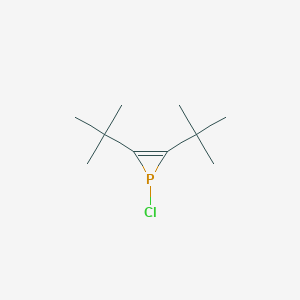
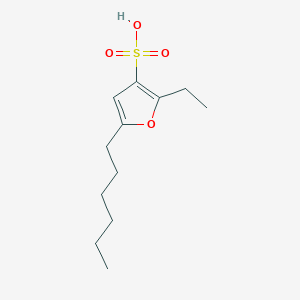
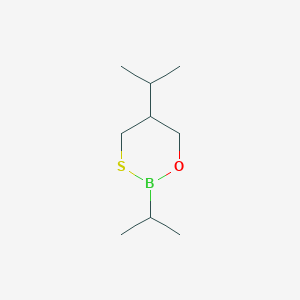
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

